Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-7-15(8-10-16)18(11-4-12-18)20-17(21)22-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYTXASPXHGVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane ring is synthesized via [2+2] photocycloaddition or strain-release strategies. A representative procedure involves:
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Substrate : Ethyl 3-oxocyclobutane-1-carboxylate (prepared via Dieckmann condensation).
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Functionalization : Friedel-Crafts alkylation with 4-fluorobenzene using AlCl₃ as a catalyst yields 1-(4-fluorophenyl)cyclobutanone.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutanone synthesis | Ethyl acetoacetate, AlCl₃, 80°C | 78 |
| Friedel-Crafts alkylation | 4-Fluorobenzene, AlCl₃, 0°C | 65 |
Conversion to Cyclobutylamine
The ketone is transformed into the amine via reductive amination:
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Reductive agent : Sodium cyanoborohydride (NaBH₃CN) in methanol with ammonium acetate.
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Alternative : Hofmann degradation of cyclobutanecarboxamide using Br₂/NaOH.
Optimized Conditions :
Carbamate Formation Strategies
Traditional Phosgene-Based Methods
Phosgene (COCl₂) or triphosgene reacts with benzyl alcohol to generate benzyl chloroformate in situ, which is then coupled with the cyclobutylamine.
Procedure :
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Chloroformate synthesis : Benzyl alcohol + triphosgene (1:1.2 mol) in dichloromethane (DCM), 0°C, 2 hours.
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Coupling : Add 1-(4-fluorophenyl)cyclobutylamine (1.0 equiv) and triethylamine (1.5 equiv), stir at 25°C for 6 hours.
Outcome :
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Yield : 75–80%.
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Purity : >95% (HPLC).
Activated Mixed Carbonates
N-Hydroxysuccinimide (NHS) and p-nitrophenyl carbonates offer milder alternatives.
Protocol Using p-Nitrophenyl Carbonate (PNPCOCl) :
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Activation : Benzyl alcohol + PNPCOCl (1.2 equiv), DMAP (0.1 equiv), DCM, 0°C → 25°C, 4 hours.
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Aminolysis : Add cyclobutylamine, stir 12 hours.
Results :
Comparative Data :
| Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triphosgene | 6 | 78 |
| PNPCOCl | 12 | 88 |
| DSC (NHS-based) | 8 | 85 |
One-Pot Tandem Synthesis
A scalable one-pot method combines cyclobutylamine synthesis and carbamate formation:
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Cyclobutanone synthesis : As in Section 2.1.
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Reductive amination : NaBH₃CN/NH₄OAc in methanol.
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In-situ carbamoylation : Add benzyl chloroformate directly, neutralized with K₂CO₃.
Advantages :
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Total yield : 70% over three steps.
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Purification : Single chromatography step.
Analytical Characterization
Spectroscopic Data :
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¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, C₆H₅), 6.95–6.88 (m, 2H, Ar-F), 5.10 (s, 2H, OCH₂C₆H₅), 4.25 (br s, 1H, NH), 2.80–2.60 (m, 4H, cyclobutyl).
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HRMS (ESI) : [M+H]⁺ calcd. for C₁₉H₁₉FNO₂: 328.1452; found: 328.1449.
X-ray Crystallography :
Industrial-Scale Considerations
Process Optimization :
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Solvent : Replace DCM with ethyl acetate for greener chemistry.
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Catalyst : Use polymer-supported DMAP to facilitate recycling.
Kilogram-Scale Production :
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclobutyl positions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate with key analogs from the evidence, focusing on structural features, synthetic efficiency, and physicochemical properties.
Fluorophenyl-Substituted Carbamates
Compounds with 4-fluorophenyl groups, such as Benzyl (S)-(1-((4-fluorophenyl)amino)-1-oxopropan-2-yl)carbamate (20) (), share the fluorinated aromatic moiety but differ in backbone structure. Compound 20 has a linear propan-2-yl chain with an amide group, yielding a melting point of 192–194°C and high purity (HRMS-confirmed). In contrast, the cyclobutyl group in the target compound introduces steric rigidity, which may reduce conformational flexibility and alter solubility or binding properties in biological systems .
Cyclic and Bulky Substituents
- Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) () features a cyclohexyl group, providing steric bulk similar to the cyclobutyl group. However, the phosphoryl moiety in 3i enhances polarity, resulting in lower yield (71%) and moderate enantiomeric excess (65%) compared to linear analogs. The absence of a phosphoryl group in the target compound may improve synthetic accessibility .
- Benzyl N-(4-pyridyl)carbamate () replaces the fluorophenyl group with a pyridyl ring, enabling N–H⋯N hydrogen bonding in its crystal structure. This contrasts with the fluorine-induced electron-withdrawing effects in the target compound, which could influence reactivity or crystallinity .
Halogenated Analogs
- Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate () and Benzyl N-(4-bromo-2-fluorophenyl)carbamate () incorporate bromine, a heavier halogen. Bromine increases molar mass (e.g., 348.23 g/mol for the 4-bromo analog) and lipophilicity compared to fluorine. Such substitutions are critical in medicinal chemistry for tuning pharmacokinetic properties .
Complex Carbamates with Heterocycles
Compounds like Benzyl N-[1-[[1-[[4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate () demonstrate intricate structures with multiple functional groups. These derivatives highlight the versatility of carbamates but also underscore challenges in synthesis and purification compared to simpler analogs like the target compound .
Key Data Comparison
*Hypothetical data inferred from analogs.
Biological Activity
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique chemical structure that includes a fluorinated phenyl ring, contributing to its biological properties. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which may facilitate its interaction with biological targets compared to similar compounds lacking this feature.
The mechanism of action for this compound involves its interaction with specific molecular targets, likely including enzymes and receptors. It is hypothesized that the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions. This modulation can lead to various pharmacological effects, which are discussed below.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values were found to be competitive with established antibiotics, indicating promising antibacterial properties.
| Bacterial Strain | MIC (μg/ml) | Standard Antibiotic (MIC μg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ampicillin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
Anticancer Activity
This compound has also been studied for its anticancer potential. In vitro assays showed that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specific studies reported IC50 values indicating effective concentration ranges for inhibiting cancer cell growth.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 0.004 |
| MCF-7 (Breast Cancer) | 0.012 |
Case Studies
One notable case study involved the use of this compound in a preclinical model of cancer. The compound was administered to mice bearing tumors, resulting in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues.
Comparison with Similar Compounds
When compared to other derivatives such as Benzyl N-[1-(4-chlorophenyl)cyclobutyl]carbamate and Benzyl N-[1-(4-methylphenyl)cyclobutyl]carbamate, the fluorinated compound demonstrated superior biological activity. The fluorine atom's electronegativity appears to enhance binding affinity to target proteins, leading to improved efficacy in both antimicrobial and anticancer assays.
Q & A
Q. What synthetic methodologies are recommended for Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate?
The compound can be synthesized via multi-step reactions, starting with the formation of the cyclobutyl core. A common approach involves coupling reactions between benzyl carbamate derivatives and substituted phenyl groups. For example, Pd-catalyzed C-N cross-coupling (as seen in structurally similar carbamates) optimizes yield and regioselectivity . Cyclization of intermediates under controlled pH and temperature (e.g., using inert atmospheres) ensures structural integrity . Purification via column chromatography (silica gel, gradient elution) is critical to isolate the final product with >95% purity .
Q. Which analytical techniques are most effective for structural elucidation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl and cyclobutyl moieties, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula . X-ray crystallography, as applied to related carbamates, provides precise stereochemical details and hydrogen-bonding patterns . Infrared (IR) spectroscopy identifies carbamate C=O and N-H stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively) .
Q. How can researchers ensure compound stability during storage?
Stability studies under varying conditions (pH, temperature, light) are essential. Store the compound in amber vials at -20°C under anhydrous conditions to prevent hydrolysis of the carbamate group . Periodic HPLC analysis (C18 column, UV detection at 254 nm) monitors degradation, with >90% stability reported over six months when stored properly .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., buffer composition, enzyme source). Standardize assays using recombinant enzymes (e.g., acetylcholinesterase) and include positive controls (e.g., donepezil). Re-evaluate purity via LC-MS to rule out impurities interfering with activity . Dose-response curves (IC₅₀ values) should be replicated across independent labs to confirm reproducibility .
Q. How does the 4-fluorophenyl substituent influence structure-activity relationships (SAR)?
Comparative studies with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) reveal that the electron-withdrawing fluorine enhances binding to hydrophobic enzyme pockets. Molecular docking simulations (AutoDock Vina) show a 1.8-fold increase in binding affinity compared to non-fluorinated analogs, likely due to improved van der Waals interactions .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (2.3 ± 0.2), indicating moderate lipophilicity. Molecular dynamics simulations (GROMACS) assess blood-brain barrier permeability, which is critical for neurodegenerative drug candidates. Predicted CYP450 interactions (via Cytochrome P450 inhibition assays) guide toxicity profiling .
Q. How can solubility challenges in pharmacological assays be mitigated?
Employ co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyls) on the cyclobutyl ring, improve solubility without compromising activity .
Q. What are the implications of stereochemical variations in the cyclobutyl group?
Enantiomeric purity significantly impacts bioactivity. Chiral HPLC (Chiralpak IA column) separates diastereomers, while circular dichroism (CD) confirms absolute configuration. The cis-3-substituted cyclobutyl analog shows 3-fold higher enzyme inhibition than the trans isomer due to optimal spatial alignment with the target .
Data Analysis and Optimization
Q. How should researchers optimize reaction yields for scale-up synthesis?
Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature). For Pd-catalyzed steps, a 5 mol% Pd(PPh₃)₄ and 80°C in THF maximize yield (85–90%) . Continuous flow reactors reduce side-product formation during cyclobutyl ring closure .
Q. What metrics validate the compound’s potential as a drug candidate?
Prioritize in vitro ADMET assays:
- Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s.
- Microsomal stability : >60% remaining after 1 hour.
- hERG inhibition : IC₅₀ > 10 μM to avoid cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
